molecular formula C23H17N3O6 B4615184 3-{[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]amino}benzoic acid

3-{[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]amino}benzoic acid

Cat. No. B4615184
M. Wt: 431.4 g/mol
InChI Key: CLFRROAJRVWTCT-MOSHPQCFSA-N
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Description

The compound of interest, due to its complex structure involving benzoylamino, nitrophenyl, and benzoic acid groups, likely exhibits unique chemical and physical properties. Compounds with similar functionalities have been extensively studied for their potential applications in various fields, including material science, medicinal chemistry, and organic synthesis.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including nitration, amidation, and various forms of coupling reactions. For example, the synthesis of tetrahydroquinoline derivatives from compounds with similar functionalities demonstrates complex reaction pathways involving nitration and reduction steps (Bombarda et al., 1992). Another approach involves the use of photoaffinity analogs for studying chloride channels, highlighting the versatility of similar compounds in biochemical applications (Branchini et al., 1991).

Molecular Structure Analysis

The molecular structure of compounds with benzoylamino and nitrophenyl groups has been a subject of interest, particularly regarding their crystal and molecular structure analyses. For instance, studies on substituted 3-amino-2-benzoylaminopropenoic acid derivatives have shown that the configuration around exocyclic C=C double bonds plays a significant role in their structural properties (Djinović-Carugo et al., 1994).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds containing benzoylamino and nitrophenyl groups can vary widely depending on their structure. For example, the aminolysis of p-nitrophenyl esters of acryloylaminophenoxyacetic acids suggests that the structure influences reaction rates, demonstrating the importance of molecular configuration in chemical reactivity (Solovskij et al., 1989).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. Studies on compounds like 4-(2,4,6-trinitroanilino)benzoic acid have contributed to understanding the hydrogen-bonded networks and crystal packing, which significantly affect their physical properties (Smith et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and stability under various conditions, are influenced by the functional groups present. The synthesis and structural elucidation of compounds like 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide provide insights into intramolecular hydrogen bonds and configuration, which are critical for understanding chemical behavior (Kolev & Angelov, 2008).

Scientific Research Applications

Synthesis and Structural Insights

The synthesis and structural elucidation of compounds related to 3-{[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]amino}benzoic acid have been explored in various studies. For instance, the work by Bombarda et al. (1992) delves into the synthesis of tetrahydroquinoline derivatives of 4-aminobutanoic and 2-amino-2-pentenedioic acids, highlighting methodologies that might be applicable to the synthesis or modification of the target compound (Bombarda, Erba, Gelmi, & Pocar, 1992).

Antimicrobial and Antifungal Properties

Research into the antimicrobial and antifungal properties of related compounds has been conducted, indicating potential applications of 3-{[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]amino}benzoic acid in this field. For example, Ertan-Bolelli et al. (2016) evaluated the antimicrobial activities of benzoxazole derivatives against various microorganisms, suggesting that similar structures could possess significant antimicrobial properties (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).

Applications in Synthesis of Peptide Amides

The development of methods for the synthesis of peptide amides under mild conditions, as explored by Hammer et al. (2009), could offer insights into the functionalization or derivatization of 3-{[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]amino}benzoic acid for the synthesis of bioactive compounds or research tools (Hammer, Albericio, Gera, & Barany, 2009).

Potential as a Photoaffinity Labeling Agent

The synthesis of a tritium-labeled tetrafluoro-substituted aryl azide photoaffinity labeling agent by Branchini et al. (1992) showcases the potential use of 3-{[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]amino}benzoic acid derivatives as photoaffinity labels for studying protein-ligand interactions, especially in the context of chloride channels (Branchini, Adams, Egan, & Murtiashaw, 1992).

properties

IUPAC Name

3-[[(Z)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O6/c27-21(16-7-2-1-3-8-16)25-20(13-15-6-4-11-19(12-15)26(31)32)22(28)24-18-10-5-9-17(14-18)23(29)30/h1-14H,(H,24,28)(H,25,27)(H,29,30)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFRROAJRVWTCT-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]amino}benzoic acid
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3-{[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]amino}benzoic acid
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3-{[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]amino}benzoic acid
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3-{[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]amino}benzoic acid
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3-{[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]amino}benzoic acid
Reactant of Route 6
3-{[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]amino}benzoic acid

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